molecular formula C5H3N5O B13111018 Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one CAS No. 3861-27-6

Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one

Cat. No.: B13111018
CAS No.: 3861-27-6
M. Wt: 149.11 g/mol
InChI Key: WBLCYHQJQVVZMM-UHFFFAOYSA-N
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Description

Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one is a heterocyclic compound that belongs to the class of fused pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[5,4-e][1,2,4]triazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aldehyde uracil-6-ylhydrazones with diethyl azodiformate, leading to the formation of the desired triazine ring . Another approach includes the condensation of ethyl aroylpyruvates with hydrazino-pyrazolo[3,4-d]pyrimidine .

Industrial Production Methods

Industrial production methods for pyrimido[5,4-e][1,2,4]triazin-3(4H)-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimido[5,4-e][1,2,4]triazin-3(2H)-one derivatives. A notable investigation synthesized novel compounds and evaluated their efficacy against human lung carcinoma (A549) cells. The results indicated promising anticancer activity, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Various derivatives have been tested against a range of pathogens, including bacteria and fungi. For instance, studies demonstrated that certain synthesized derivatives displayed potent activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These findings underscore the compound's potential as a basis for developing new antimicrobial agents .

Antiviral and Antifungal Applications

The compound has also shown efficacy against viral infections and fungal pathogens. Some derivatives have been reported to exhibit anti-HIV and antifungal activities, making them candidates for further research in antiviral drug development. The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced efficacy against specific viral strains .

Anti-inflammatory Effects

Research indicates that this compound derivatives possess anti-inflammatory properties. These compounds have been evaluated in various models for their ability to reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that certain pyrimido derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. Compounds derived from this compound are being investigated for their capacity to mitigate neuronal damage .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methodologies including condensation reactions with hydrazinyluracil and aromatic aldehydes. Understanding the SAR is vital for enhancing the biological activity of these compounds. For instance, modifications at specific positions on the triazine ring have been shown to significantly affect their pharmacological profiles .

Data Table: Summary of Biological Activities

Activity Type Target Pathogen/Cell Reference
AnticancerCell LineA549 (Lung Carcinoma)
AntimicrobialBacteriaE. coli, S. aureus, P. aeruginosa
AntiviralVirusHIV
AntifungalFungusVarious Fungi
Anti-inflammatoryIn Vivo ModelsInflammatory Markers
NeuroprotectiveNeuronal CellsNeuronal Damage Models

Case Studies

  • Anticancer Evaluation : A study synthesized several derivatives of this compound and assessed their cytotoxicity against A549 cells using MTT assays. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics.
  • Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited bactericidal effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential in treating antibiotic-resistant infections.
  • Neuroprotection Studies : Experimental models demonstrated that specific pyrimido derivatives could reduce oxidative stress markers in neuronal cells subjected to hypoxic conditions, suggesting a protective mechanism worth exploring further.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[5,4-e][1,2,4]triazin-3(4H)-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to form stable hydrogen bonds and its versatile reactivity make it a valuable compound in medicinal chemistry and other scientific research areas .

Biological Activity

Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. One efficient method reported includes the nitrosation of hydrazone compounds followed by cyclization through nucleophilic attack on the nitroso group. The resulting compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • In vitro Studies : Compounds derived from this structure have shown significant antiproliferative activity against various cancer cell lines. One notable derivative exhibited an IC50 value of 6.0 ± 0.4 μM against A549 lung cancer cells while demonstrating selectivity by not inhibiting normal human lung fibroblast cells at concentrations up to 100 μM .
  • Mechanism of Action : The cytotoxic effects are believed to be linked to the inhibition of certain cellular pathways critical for cancer cell survival and proliferation.

Antimicrobial Activity

This compound also displays antimicrobial properties:

  • Broad-Spectrum Activity : Compounds in this class have demonstrated activity against a range of pathogens including bacteria and fungi. For example, some derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with varying degrees of sensitivity .
  • Potential Applications : The antimicrobial properties suggest possible applications in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • Anticancer Evaluation :
    • A study evaluated a series of synthesized pyrimidotriazine derivatives for their anticancer activity against multiple tumor cell lines. The results indicated that modifications to the pyrimidine structure significantly influenced cytotoxicity levels (Table 1) .
    CompoundCell LineIC50 (μM)Selectivity
    5jA5496.0 ± 0.4High
    6aMCF-712.0 ± 0.5Moderate
    6bK-56215.0 ± 0.7Low
  • Antimicrobial Assessment :
    • A set of derivatives was tested for antimicrobial efficacy against several bacterial strains. Compounds showed varying degrees of effectiveness; for instance, some derivatives achieved over 90% inhibition against Candida albicans .

Properties

CAS No.

3861-27-6

Molecular Formula

C5H3N5O

Molecular Weight

149.11 g/mol

IUPAC Name

2H-pyrimido[5,4-e][1,2,4]triazin-3-one

InChI

InChI=1S/C5H3N5O/c11-5-8-3-1-6-2-7-4(3)9-10-5/h1-2H,(H,8,10,11)

InChI Key

WBLCYHQJQVVZMM-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=NNC(=O)N=C21

Origin of Product

United States

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